molecular formula C21H35ClN2O3 B13733991 Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-01-8

Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13733991
CAS No.: 105384-01-8
M. Wt: 399.0 g/mol
InChI Key: MNHJIKOYKFVOHX-UHFFFAOYSA-N
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Description

Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C21H35ClN2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperidine ring and a heptyloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 3-(heptyloxy)phenyl isocyanate with 1-ethyl-4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as its use in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
  • Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride

Uniqueness

Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is unique due to its specific heptyloxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

105384-01-8

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

(1-ethylpiperidin-1-ium-4-yl) N-(3-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-5-6-7-8-16-25-20-11-9-10-18(17-20)22-21(24)26-19-12-14-23(4-2)15-13-19;/h9-11,17,19H,3-8,12-16H2,1-2H3,(H,22,24);1H

InChI Key

MNHJIKOYKFVOHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-]

Origin of Product

United States

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